molecular formula C15H18O5 B1251636 Pentalenolactone F

Pentalenolactone F

Cat. No. B1251636
M. Wt: 278.3 g/mol
InChI Key: UUDKOVSZNMZKND-BDAURDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentalenolactone F is a tetracyclic sesquiterpene lactone obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound, a spiro-epoxide and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone F(1-).

Scientific Research Applications

Inhibition of Vascular Smooth Muscle Cell Proliferation

Pentalenolactone F has shown potential in inhibiting the proliferation of rat vascular smooth muscle cells. This effect is mediated by the inhibition of the ERK1/2 cascade, a critical pathway in cell proliferation, and is not associated with cell death. This finding suggests potential applications in conditions where inhibition of vascular smooth muscle cell proliferation is beneficial, such as in certain cardiovascular diseases (Ikeda, Fukuda, Takagi, Morita, & Shimada, 2001).

Role in Biosynthesis and Antibiotic Activity

Pentalenolactone F plays a crucial role in the biosynthesis of pentalenolactone, a known antibiotic. Genomic studies in Streptomyces species have revealed the involvement of specific enzymes in converting precursors to pentalenolactone F and subsequently to pentalenolactone. This understanding of the biosynthetic pathway provides insights into the production of pentalenolactone and its potential as an antibiotic (Seo, Zhu, Endo, Ikeda, & Cane, 2011).

Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition

Studies have shown that pentalenolactone F is effective in inhibiting glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. This inhibition can have multiple implications, particularly in the context of glucose metabolism in various eukaryotic cells, including the potential for therapeutic applications in diseases characterized by abnormal cell metabolism (Duszenko, Balla, & Mecke, 1982).

Sensitization to Hyperthermia

Pentalenolactone F has been found to sensitize cells to hyperthermia, particularly by inhibiting glycolytic ATP synthesis. This suggests potential applications in cancer therapy, where hyperthermia is used as a treatment modality. The selective sensitization of certain cell types to heat could enhance the efficacy of hyperthermic treatments (Nagle, Moss, & Henle, 1985).

Interaction with Trypanosoma Brucei

Pentalenolactone F has demonstrated effects on Trypanosoma brucei, a protozoan parasite. It inhibits the glycolytic pathway, essential for the parasite's energy production, suggesting potential as an anti-parasitic agent. However, its effectiveness is influenced by its metabolic inactivation in vivo, indicating the need for further research to optimize its use in this context (Duszenko & Mecke, 1986).

Transcriptional Regulation in Biosynthesis

Research into the genetic regulation of pentalenolactone biosynthesis in Streptomyces species has identified transcriptional regulators that control the production of pentalenolactone, including its precursor, pentalenolactone F. This understanding is crucial for manipulating and optimizing the production of pentalenolactone for therapeutic uses (Zhu, Wang, Zhang, Ikeda, Deng, & Cane, 2013).

properties

Product Name

Pentalenolactone F

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid

InChI

InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1

InChI Key

UUDKOVSZNMZKND-BDAURDKOSA-N

Isomeric SMILES

CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C

Canonical SMILES

CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C

synonyms

pentalenolactone F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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